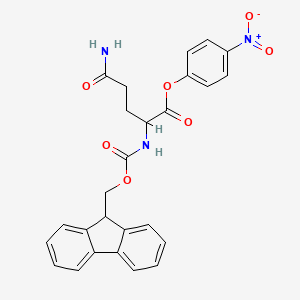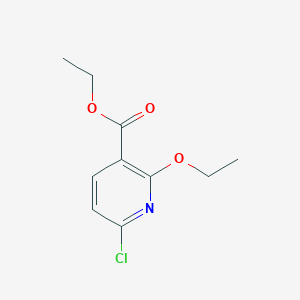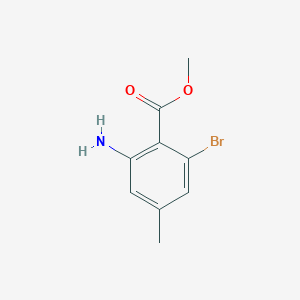
Methyl 2-amino-6-bromo-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-6-bromo-4-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid and contains both an amino group and a bromine atom on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-bromo-4-methylbenzoate typically involves a multi-step process. One common method starts with the bromination of methyl 4-methylbenzoate to introduce the bromine atom at the 6-position. This is followed by nitration to introduce a nitro group at the 2-position. The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-amino-6-bromo-4-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like iron powder and hydrochloric acid.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Conversion to nitrobenzoates.
Reduction: Formation of aminobenzoates.
科学的研究の応用
Methyl 2-amino-6-bromo-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-amino-6-bromo-4-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 2-amino-4-bromobenzoate: Similar structure but lacks the methyl group at the 4-position.
Methyl 2-amino-6-bromo-4-fluorobenzoate: Contains a fluorine atom instead of a methyl group at the 4-position.
Uniqueness
Methyl 2-amino-6-bromo-4-methylbenzoate is unique due to the presence of both an amino group and a bromine atom on the benzene ring, along with a methyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
methyl 2-amino-6-bromo-4-methylbenzoate |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,11H2,1-2H3 |
InChIキー |
KAXKNUZVPYTDDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


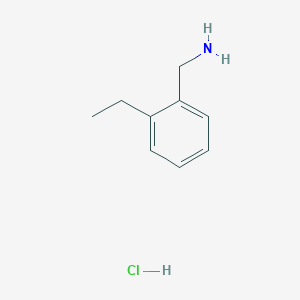
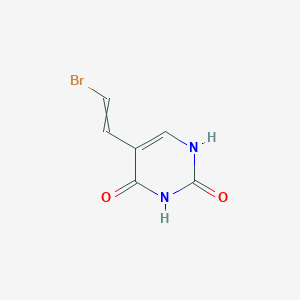
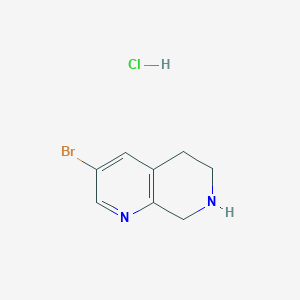
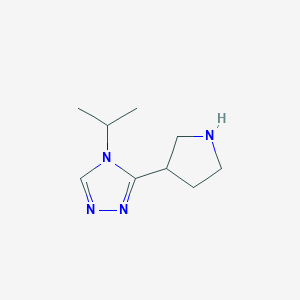
![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
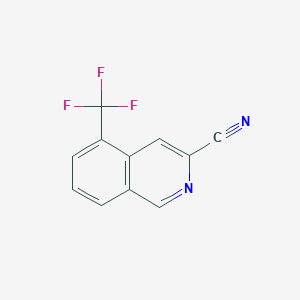
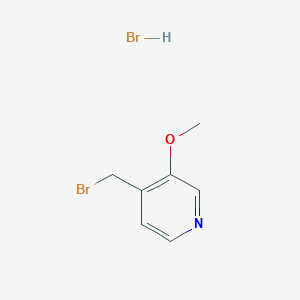
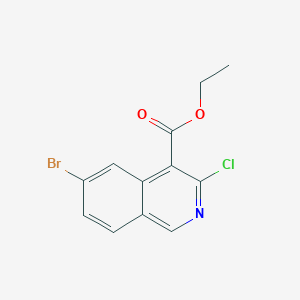
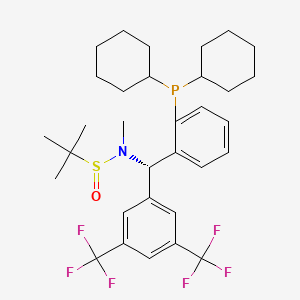
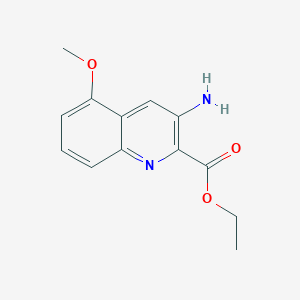
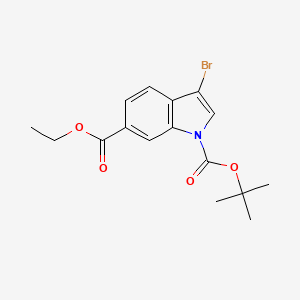
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)
